(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone
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Overview
Description
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is a synthetic organic compound that features a pyrrolidine ring, a pyridine moiety, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone typically involves the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Introduction of Tolyl Group: The tolyl group is attached through a Friedel-Crafts acylation reaction, using o-tolyl chloride and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Reactors: Utilizing controlled temperature and pressure conditions to ensure consistent product quality.
Continuous Flow Reactors: Enhancing reaction efficiency and scalability by maintaining a steady flow of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing existing ones.
Scientific Research Applications
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved include signal transduction and metabolic processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(p-tolyl)methanone: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(m-tolyl)methanone: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(phenyl)methanone: Similar structure with a phenyl group instead of a tolyl group.
Uniqueness
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(o-tolyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ortho-tolyl group may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(2-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-2-3-7-15(13)17(20)19-11-9-14(12-19)21-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIYBEFPKIBDQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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